molecular formula C10H21Cl B13646516 1-Chloro-2,6,6-trimethylheptane

1-Chloro-2,6,6-trimethylheptane

Cat. No.: B13646516
M. Wt: 176.72 g/mol
InChI Key: UELYKMXNNOCXJG-UHFFFAOYSA-N
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Description

1-Chloro-2,6,6-trimethylheptane is a branched aliphatic chloroalkane with the molecular formula C₁₀H₂₁Cl (estimated). Its structure consists of a heptane backbone substituted with a chlorine atom at position 1 and methyl groups at positions 2, 6, and 6. This arrangement introduces significant steric hindrance, influencing its physical properties and reactivity.

Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

1-chloro-2,6,6-trimethylheptane

InChI

InChI=1S/C10H21Cl/c1-9(8-11)6-5-7-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

UELYKMXNNOCXJG-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,6,6-trimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 2,6,6-trimethylheptane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of 1-chloro-2,6,6-trimethylheptane may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,6,6-trimethylheptane undergoes various chemical reactions, including:

Major Products:

Mechanism of Action

The mechanism of action of 1-chloro-2,6,6-trimethylheptane in chemical reactions involves the reactivity of the chlorine atom and the branched alkane structure. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The branched structure can influence the compound’s reactivity and stability in various chemical environments .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of 1-Chloro-2,6,6-trimethylheptane with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Structure Type Key Substituents
1-Chloro-2,6,6-trimethylheptane C₁₀H₂₁Cl ~176.45 (estimated) Branched alkane Cl at C1; CH₃ at C2, C6, C6
1-Chloroheptane C₇H₁₅Cl 134.65 Linear alkane Cl at C1
1-Chloro-3,5,5-trimethylhexane C₉H₁₉Cl 156.65 Branched alkane Cl at C1; CH₃ at C3, C5, C5
Chlorocyclohexane C₆H₁₁Cl 118.61 Cyclic alkane Cl on cyclohexane ring

Notes:

  • Branched vs. Linear Chains: The branched structure of 1-Chloro-2,6,6-trimethylheptane reduces its symmetry and increases steric hindrance compared to linear 1-Chloroheptane, affecting boiling points and solubility .
  • Cyclic Analogs: Chlorocyclohexane exhibits ring strain and lower molecular weight, leading to distinct reactivity (e.g., faster SN1 reactions due to carbocation stability) .

Physical Properties

  • Boiling Points:

    • Linear 1-Chloroheptane: ~160–165°C (typical for primary chloroalkanes).
    • Branched 1-Chloro-2,6,6-trimethylheptane: Estimated to be lower than linear isomers due to reduced surface area from branching, despite a longer carbon chain. For comparison, 1-Chloro-3,5,5-trimethylhexane (C₉H₁₉Cl) has a boiling point of ~180°C (estimated) .
    • Chlorocyclohexane: 142°C (cyclohexane ring enhances volatility compared to linear analogs) .
  • Solubility:

    • Branched and linear chloroalkanes are generally hydrophobic and soluble in organic solvents. Increased branching may slightly reduce solubility in polar solvents due to steric effects .

Reactivity

  • Nucleophilic Substitution:

    • 1-Chloroheptane (linear): Undergoes SN2 mechanisms (primary substrate with minimal steric hindrance).
    • 1-Chloro-2,6,6-trimethylheptane (branched): Adjacent methyl groups at C2 and C6 create steric hindrance, favoring SN1 mechanisms or slower SN2 reactions .
    • Chlorocyclohexane: Reacts via SN1 due to stable carbocation formation facilitated by ring strain .
  • Thermodynamic Stability:

    • The branched structure of 1-Chloro-2,6,6-trimethylheptane may confer higher thermal stability compared to linear analogs, as branching reduces strain in the carbon chain .

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